

# Application Notes and Protocols for MES Buffer in Electron Microscopy Sample Fixation

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## Compound of Interest

Compound Name: MES sodium salt

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These application notes provide a comprehensive guide to utilizing MES (2-(N-morpholino)ethanesulfonic acid) buffer for the fixation of biological samples for electron microscopy (EM). MES, a zwitterionic "Good's" buffer, presents a viable and safer alternative to traditional buffers like cacodylate and phosphate, offering excellent pH stability within its effective range and minimal interference with biological processes.

## Introduction to MES Buffer

MES is a sulfonic acid-based buffer with a pKa of 6.1 at 25°C, making it an effective buffering agent in the pH range of 5.5 to 6.7.<sup>[1][2]</sup> Its key advantages in the context of electron microscopy include:

- **Safety:** MES is non-toxic, providing a significant advantage over the hazardous, arsenic-containing cacodylate buffer.<sup>[3]</sup>
- **Stability:** It is chemically stable and does not tend to precipitate with cations like calcium, which can be an issue with phosphate buffers.<sup>[2][3]</sup>
- **Low Reactivity:** MES does not significantly interact with most metal ions and has minimal interference with many biological reactions.<sup>[2]</sup>

- Low UV Absorbance: It exhibits minimal absorbance in the UV range, which is beneficial for correlative studies.[4]

## Comparative Analysis of Common EM Buffers

The choice of buffer is a critical step in preserving the ultrastructure of biological specimens. Below is a comparison of MES with two other commonly used buffers in electron microscopy.

Feature	MES Buffer	Cacodylate Buffer	Phosphate Buffer
Effective pH Range	5.5 - 6.7[1]	5.0 - 7.4[5]	Broad, adaptable range (e.g., 5.8 - 8.0)
Toxicity	Non-toxic	Toxic (contains arsenic), potential carcinogen[3]	Non-toxic[3]
Precipitation with Cations	Does not precipitate with $\text{Ca}^{2+}$ or other divalent cations[2]	Does not precipitate with calcium ions[3]	Can precipitate with divalent cations (e.g., $\text{Ca}^{2+}$ , $\text{Mg}^{2+}$ ) and uranyl acetate[3][6]
Reactivity with Fixatives	Generally low reactivity	Does not react with aldehyde fixatives[5]	Generally low reactivity
Shelf Life of Solution	Good, but can turn yellow over time, especially if autoclaved[7]	Long shelf life, resistant to microbial growth[3][6]	Shorter shelf life, can support microbial growth[3][6]
Primary Applications in EM	General purpose, good for immunoelectron microscopy, safer alternative to cacodylate	Standard for ultrastructural preservation, especially when avoiding phosphate precipitates is crucial	General histology, immunohistochemistry, electron microscopy

## Experimental Protocols

The following protocols provide a framework for using MES buffer in the primary and secondary fixation steps for transmission electron microscopy (TEM). Researchers should note that optimal conditions may vary depending on the specific sample type and experimental goals.

## Preparation of MES Buffer Stock Solution (0.1 M)

This protocol outlines the preparation of a 0.1 M MES stock solution, which can be used to prepare the working fixative solutions.

### Materials:

- MES (2-(N-morpholino)ethanesulfonic acid), free acid (M.W. 195.24 g/mol ) or monohydrate (M.W. 213.25 g/mol )
- Deionized water (dH<sub>2</sub>O)
- 1N or 10N Sodium hydroxide (NaOH) solution
- pH meter
- Magnetic stirrer and stir bar
- Volumetric flask

### Procedure:

- Weighing MES: To prepare 1 L of 0.1 M MES buffer, weigh out 19.52 g of MES free acid or 21.33 g of MES monohydrate.
- Dissolving: Add the MES powder to approximately 800 mL of dH<sub>2</sub>O in a beaker with a magnetic stir bar. Stir until the powder is completely dissolved.<sup>[1]</sup> The initial pH will be acidic.
- pH Adjustment: Place the beaker on the magnetic stirrer and immerse a calibrated pH electrode into the solution. Slowly add NaOH solution dropwise while monitoring the pH. Adjust the pH to the desired value (typically between 6.0 and 6.5 for most applications).<sup>[1]</sup>
- Final Volume: Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH<sub>2</sub>O and add the rinsing to the

volumetric flask. Bring the final volume to 1 L with dH<sub>2</sub>O.

- Sterilization and Storage: For long-term storage, the buffer solution can be filter-sterilized using a 0.22 µm filter.<sup>[1]</sup> Store the buffer at 4°C.<sup>[1]</sup> It is recommended to prepare fresh solutions for critical applications.

## Primary Fixation with Glutaraldehyde in MES Buffer

This protocol describes the use of MES buffer for the primary fixation step with glutaraldehyde.

Materials:

- 0.1 M MES buffer (prepared as in 3.1)
- EM-grade glutaraldehyde (e.g., 25% or 50% aqueous solution)
- Sucrose (optional, for osmolarity adjustment)
- Specimen
- Glass vials

Procedure:

- Prepare Primary Fixative: In a fume hood, prepare the desired concentration of glutaraldehyde (typically 2-4%) in 0.1 M MES buffer.<sup>[8]</sup> For example, to prepare 10 mL of 2.5% glutaraldehyde in 0.1 M MES buffer, add 1 mL of 25% glutaraldehyde to 9 mL of 0.1 M MES buffer.
- Osmolarity Adjustment (Optional): The osmolarity of the fixative solution should be slightly hypertonic to the sample.<sup>[9]</sup> If necessary, adjust the osmolarity by adding sucrose.
- Fixation: Immediately immerse the tissue blocks (typically 1 mm<sup>3</sup>) or cells in the primary fixative solution.<sup>[10]</sup> The volume of the fixative should be at least 10-20 times the volume of the sample.
- Incubation: Incubate the samples for 1-2 hours at room temperature or overnight at 4°C.<sup>[11]</sup> <sup>[12]</sup> The optimal time will depend on the tissue type and size.

- Washing: After fixation, carefully remove the fixative solution and wash the samples three times with 0.1 M MES buffer for 10-15 minutes each time to remove excess glutaraldehyde. [\[11\]](#)

## Secondary Fixation with Osmium Tetroxide in MES Buffer

This protocol details the use of MES buffer for the secondary fixation step with osmium tetroxide.

### Materials:

- 0.1 M MES buffer (prepared as in 3.1)
- Osmium tetroxide ( $\text{OsO}_4$ ) solution (e.g., 4% aqueous solution)
- Washed specimens from primary fixation

### Procedure:

- Prepare Secondary Fixative: In a certified fume hood, prepare a 1-2% osmium tetroxide solution in 0.1 M MES buffer.[\[8\]](#)[\[13\]](#) For example, to prepare a 1%  $\text{OsO}_4$  solution, mix equal parts of a 2% aqueous  $\text{OsO}_4$  solution and 0.2 M MES buffer. Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care and appropriate personal protective equipment (PPE).
- Post-Fixation: Immerse the washed specimens in the osmium tetroxide solution.
- Incubation: Incubate for 1-2 hours at room temperature in the dark.[\[14\]](#)
- Rinsing: Carefully remove the osmium tetroxide solution and dispose of it according to institutional guidelines. Rinse the samples three times with distilled water for 5-10 minutes each.[\[14\]](#)
- Dehydration and Embedding: The samples are now ready for dehydration through a graded ethanol series and subsequent embedding in resin according to standard protocols.

## Key Parameters for MES-Based Fixation

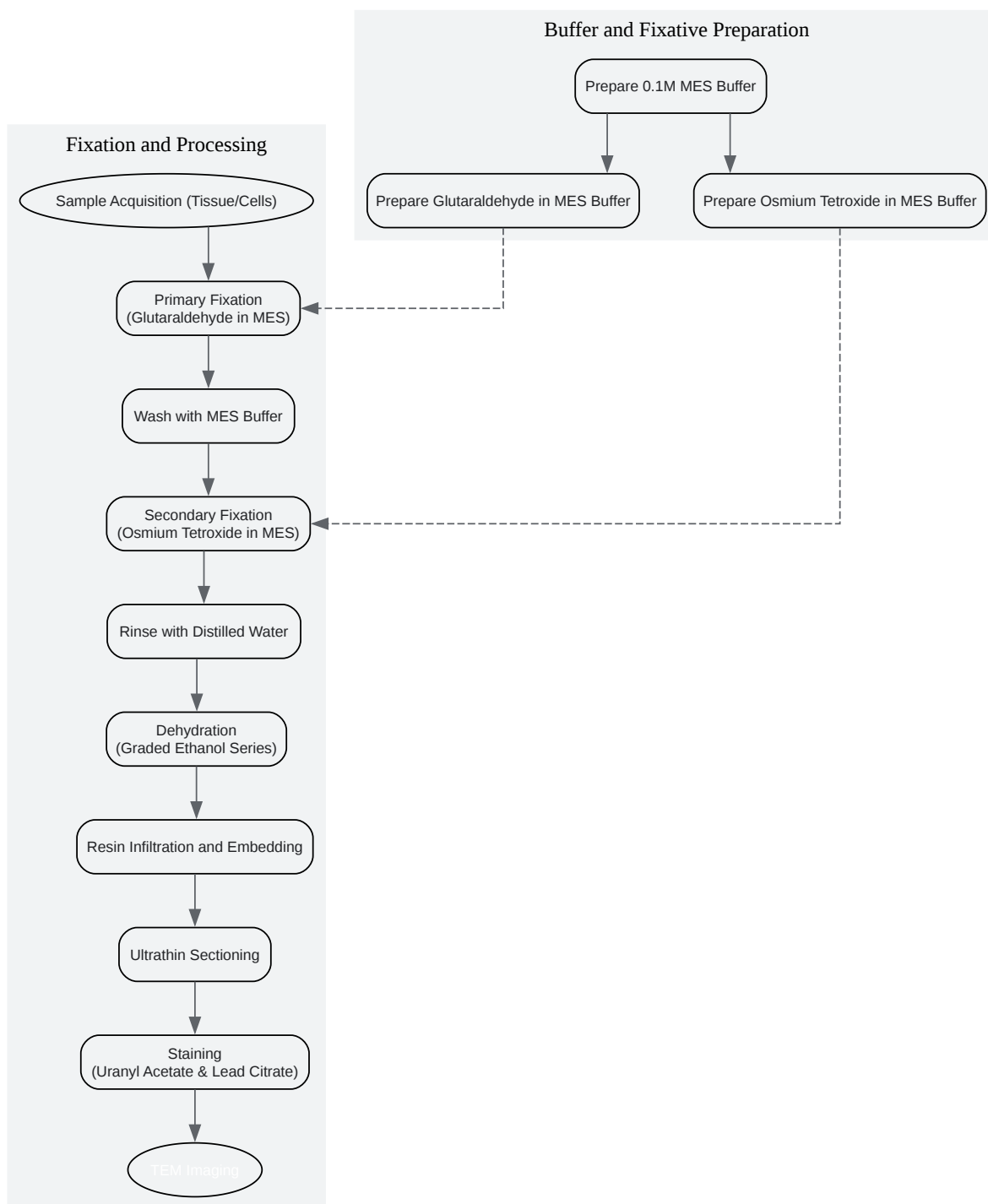
Successful fixation requires careful control of several parameters. The following table provides a general guide for using MES buffer in electron microscopy protocols.

Parameter	Recommended Range/Value	Notes
MES Buffer Concentration	0.05 M - 0.2 M	0.1 M is a common starting concentration.
pH	6.0 - 6.8	Should be optimized for the specific tissue or cell type.
Glutaraldehyde Concentration	2% - 4% (v/v)	Higher concentrations may be needed for dense tissues.
Osmium Tetroxide Concentration	1% - 2% (w/v)	1% is most common for routine fixation. <a href="#">[14]</a>
Primary Fixation Time	1 - 2 hours at RT, or overnight at 4°C	Dependent on sample size and type. <a href="#">[11]</a> <a href="#">[12]</a>
Secondary Fixation Time	1 - 2 hours at RT	Should be performed in the dark. <a href="#">[14]</a>
Osmolarity	Slightly hypertonic to the sample	Can be adjusted with sucrose or salts.

## Visualized Workflows and Logic

### General Workflow for EM Sample Fixation with MES Buffer

The following diagram illustrates the key steps in preparing a biological sample for electron microscopy using MES buffer.

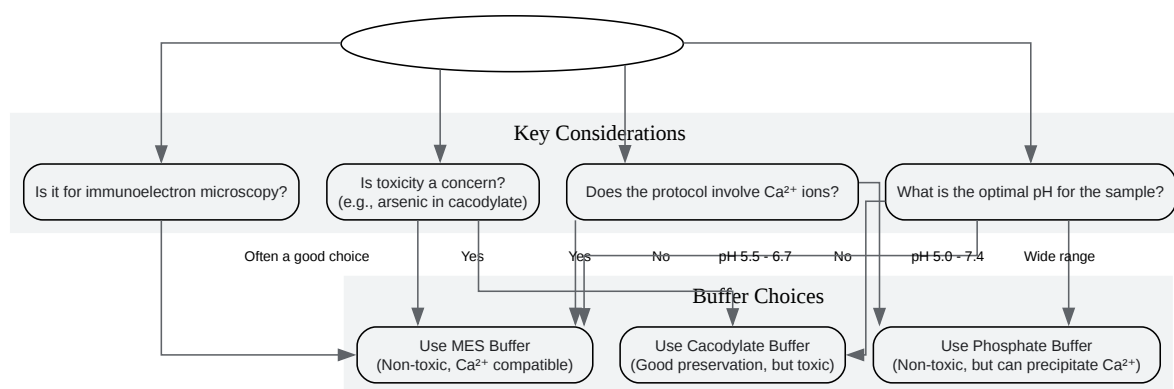


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General workflow for electron microscopy sample preparation using MES buffer.

## Decision-Making for Buffer Selection in Electron Microscopy

This diagram outlines the logical considerations when choosing an appropriate buffer for your electron microscopy experiment.



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Decision tree for selecting a buffer for electron microscopy.

## Conclusion

MES buffer is a valuable tool for researchers seeking a reliable and safer alternative to traditional buffers in electron microscopy. Its favorable chemical properties, including non-toxicity and compatibility with divalent cations, make it an excellent choice for a wide range of applications, including standard ultrastructural analysis and immunoelectron microscopy. While the protocols provided here offer a solid foundation, empirical optimization for specific sample types is always recommended to achieve the best possible preservation of cellular detail.



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## References

- 1. biochemazone.com [biochemazone.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scienceservices.eu [scienceservices.eu]
- 4. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. em-grade.com [em-grade.com]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. emsdiasum.com [emsdiasum.com]
- 9. emsdiasum.com [emsdiasum.com]
- 10. TEM Fixation - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 11. SEM Preparation | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 12. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 13. research.usu.edu [research.usu.edu]
- 14. benchchem.com [benchchem.com]
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